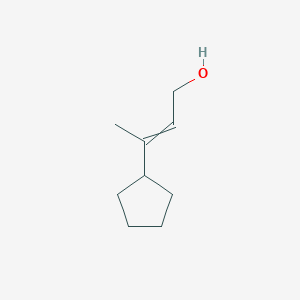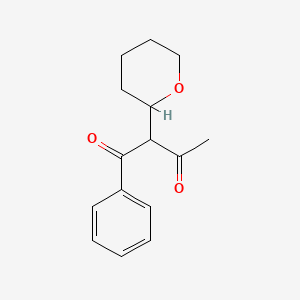
2-(Oxan-2-yl)-1-phenylbutane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxan-2-yl)-1-phenylbutane-1,3-dione is an organic compound with a unique structure that includes an oxane ring and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-2-yl)-1-phenylbutane-1,3-dione typically involves the reaction of oxane derivatives with phenylbutane-1,3-dione under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rate and product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxan-2-yl)-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-(Oxan-2-yl)-1-phenylbutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(Oxan-2-yl)-1-phenylbutane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one:
2-Oxo-2H-chromen-7-yl 6-O-Beta-D-xylopyranosyl-Beta-D-glucopyranoside: Another compound with a similar oxane ring structure.
Uniqueness
2-(Oxan-2-yl)-1-phenylbutane-1,3-dione is unique due to its specific combination of an oxane ring and a phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C15H18O3 |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
2-(oxan-2-yl)-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C15H18O3/c1-11(16)14(13-9-5-6-10-18-13)15(17)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
NKBGTWQLHKRAFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1CCCCO1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14199972.png)
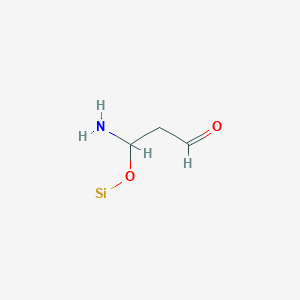
![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14200001.png)
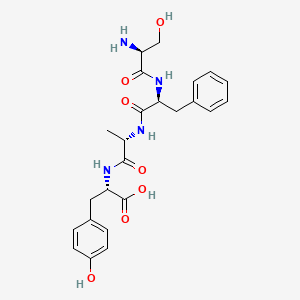
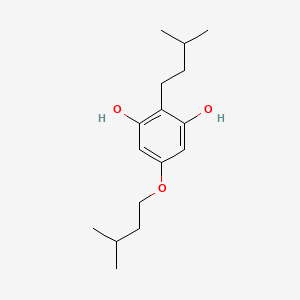
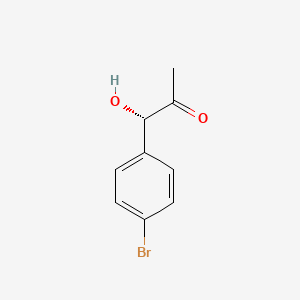
stannane](/img/structure/B14200014.png)
![Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14200015.png)
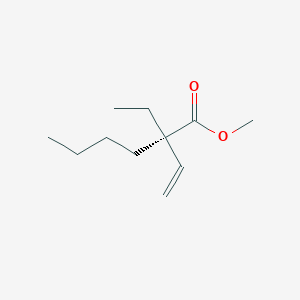
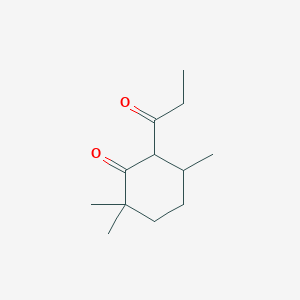
![4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14200024.png)
![4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14200029.png)
